Cas no 2174002-62-9 (4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde)
2174002-62-9 structure
Product Name:4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde
Numéro CAS:2174002-62-9
Le MF:C14H16O3
Mégawatts:232.275044441223
CID:6000522
PubChem ID:165745390
Update Time:2025-05-20
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Oxabicyclo[2.1.1]hexane-1-carboxaldehyde, 4-[(phenylmethoxy)methyl]-
- 4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde
- 4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
- 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
- 2174002-62-9
- EN300-37375183
- EN300-1664172
-
- Piscine à noyau: 1S/C14H16O3/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5,9H,6-8,10-11H2
- La clé Inchi: SKUMFMIMPTWCIK-UHFFFAOYSA-N
- Sourire: C12(C=O)CC(COCC3=CC=CC=C3)(C1)CO2
Propriétés calculées
- Qualité précise: 232.109944368g/mol
- Masse isotopique unique: 232.109944368g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 5
- Complexité: 288
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.2
- Surface topologique des pôles: 35.5Ų
Propriétés expérimentales
- Dense: 1.295±0.06 g/cm3(Predicted)
- Point d'ébullition: 334.6±17.0 °C(Predicted)
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37375183-50mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 50mg |
$3598.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-100mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 100mg |
$3770.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-250mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 250mg |
$3941.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-500mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 500mg |
$4113.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-1000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 1000mg |
$4283.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-2500mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 2500mg |
$8397.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-5000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 5000mg |
$12422.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-10000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 10000mg |
$18421.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-0.05g |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 95.0% | 0.05g |
$3603.0 | 2025-03-18 | |
| Enamine | EN300-37375183-0.1g |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 95.0% | 0.1g |
$3774.0 | 2025-03-18 |
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Littérature connexe
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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